molecular formula C11H17N3O5S B2799965 ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1296891-25-2

ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2799965
CAS No.: 1296891-25-2
M. Wt: 303.33
InChI Key: BILDQQKEFHRRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Morpholine Substitution: The morpholine ring is then introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-methyl-5-(piperidin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of morpholine.

    Ethyl 3-methyl-5-(pyrrolidin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: Contains a pyrrolidine ring.

    Ethyl 3-methyl-5-(thiomorpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: Features a thiomorpholine ring.

These compounds share similar core structures but differ in their ring systems, which can influence their chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and makes it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits.

Properties

IUPAC Name

ethyl 5-methyl-3-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8(2)12-13-10(9)20(16,17)14-4-6-18-7-5-14/h3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILDQQKEFHRRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.